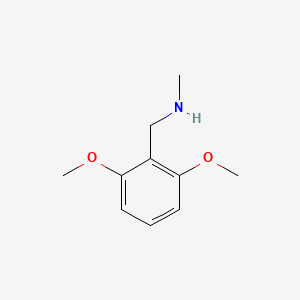
N-(5-Nitro-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide
概要
説明
N-(5-Nitro-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide is a chemical compound with the molecular formula C10H6N2O6 and a molecular weight of 250.16 g/mol . . This compound is characterized by the presence of a nitro group and a dioxo-dihydroisobenzofuran moiety, which contribute to its unique chemical properties.
作用機序
Target of Action
3-Acetamido-4-nitrophthalic anhydride is primarily used as a building block or intermediate for the synthesis of diaminofluorescein derivatives . Diaminofluorescein derivatives are commonly used in biological research as fluorescent probes, which can bind to specific targets and emit fluorescence, allowing researchers to visualize and track these targets within biological systems .
Mode of Action
This moiety can interact with its targets, leading to changes in fluorescence that can be detected and measured .
Biochemical Pathways
The specific biochemical pathways affected by 3-Acetamido-4-nitrophthalic anhydride would depend on the particular diaminofluorescein derivative that it is used to synthesize and the targets of that derivative. Diaminofluorescein derivatives are often used to study various cellular processes, including signal transduction, gene expression, and protein function .
Pharmacokinetics
The pharmacokinetics of 3-Acetamido-4-nitrophthalic anhydride, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a chemical intermediate, it is typically used in controlled laboratory settings rather than administered in vivo. Its bioavailability would likely depend on the specific conditions of its use, including the solvent used and the method of administration .
Result of Action
The result of the action of 3-Acetamido-4-nitrophthalic anhydride is the synthesis of diaminofluorescein derivatives. These derivatives can bind to their targets and emit fluorescence, providing a powerful tool for visualizing and studying various biological processes .
Action Environment
The action of 3-Acetamido-4-nitrophthalic anhydride can be influenced by various environmental factors. For example, it is soluble in DMSO , which can affect its reactivity and stability. Additionally, it should be protected from light and moisture, and it is stable for at least 2 years when stored at +4°C . These factors can all influence the efficacy of 3-Acetamido-4-nitrophthalic anhydride in the synthesis of diaminofluorescein derivatives.
生化学分析
Biochemical Properties
3-Acetamido-4-nitrophthalic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of fluorescent derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of diaminofluorescein derivatives, which are important for detecting nitric oxide in biological systems . The interactions between 3-Acetamido-4-nitrophthalic anhydride and these biomolecules are primarily based on its ability to form stable complexes and undergo specific chemical transformations.
Cellular Effects
3-Acetamido-4-nitrophthalic anhydride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s role in the synthesis of diaminofluorescein derivatives allows it to be used in fluorescence microscopy to study cellular processes involving nitric oxide . This can lead to insights into how cells respond to different stimuli and regulate their metabolic activities.
Molecular Mechanism
The molecular mechanism of 3-Acetamido-4-nitrophthalic anhydride involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to form specific interactions with target molecules, leading to the desired biochemical outcomes . For instance, its role in the synthesis of diaminofluorescein derivatives involves specific chemical reactions that result in the formation of fluorescent compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Acetamido-4-nitrophthalic anhydride change over time. The compound is stable for at least two years when stored at +4°C, protected from light and moisture . Over time, its stability and degradation can influence its long-term effects on cellular function. In in vitro and in vivo studies, the compound’s stability ensures consistent results, making it a reliable reagent for biochemical research.
Dosage Effects in Animal Models
The effects of 3-Acetamido-4-nitrophthalic anhydride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses could lead to significant biochemical changes. It is important to determine the threshold effects and any toxic or adverse effects at high doses to ensure safe and effective use in research . Studies on dosage effects help in understanding the compound’s pharmacokinetics and pharmacodynamics.
Metabolic Pathways
3-Acetamido-4-nitrophthalic anhydride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its chemical transformations. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells . Understanding the metabolic pathways of this compound is crucial for its application in biochemical research and drug development.
Transport and Distribution
The transport and distribution of 3-Acetamido-4-nitrophthalic anhydride within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can influence its effectiveness and specificity in biochemical reactions.
Subcellular Localization
The subcellular localization of 3-Acetamido-4-nitrophthalic anhydride is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding its subcellular localization is important for optimizing its use in biochemical assays and experiments.
準備方法
The synthesis of N-(5-Nitro-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide typically involves the reaction of 3-nitrophthalic anhydride with acetamide under controlled conditions . The reaction is carried out in a suitable solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .
化学反応の分析
N-(5-Nitro-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common reagents used in these reactions include hydrogen gas, metal catalysts, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-(5-Nitro-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide has several scientific research applications, including:
類似化合物との比較
N-(5-Nitro-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide can be compared with other similar compounds, such as:
3-Acetamido-4-nitrophthalic anhydride: Shares similar structural features and chemical properties.
N-(1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide: Lacks the nitro group, resulting in different reactivity and applications.
1,3-Dioxo-2-isoindolineacetic acid: Another structurally related compound with distinct chemical behavior.
特性
IUPAC Name |
N-(5-nitro-1,3-dioxo-2-benzofuran-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O6/c1-4(13)11-8-6(12(16)17)3-2-5-7(8)10(15)18-9(5)14/h2-3H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBUHBUTQGVGLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC2=C1C(=O)OC2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B3039079.png)

![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B3039082.png)
methanone](/img/structure/B3039083.png)
![3-[(4-Chlorobenzyl)sulfinyl]-1,2-propanediol](/img/structure/B3039085.png)
![3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3039088.png)
![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B3039090.png)






